methyl8-aminobicyclo[4.2.0]octane-7-carboxylatehydrochloride
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Overview
Description
Methyl 8-aminobicyclo[4.2.0]octane-7-carboxylate hydrochloride is a versatile small molecule scaffold used in various scientific research and industrial applications. This compound is known for its unique bicyclic structure, which imparts specific chemical and physical properties that make it valuable in different fields.
Mechanism of Action
Biochemical Pathways
As the specific targets and mode of action are not yet known, the biochemical pathways affected by Methyl 8-aminobicyclo[4.2.0]octane-7-carboxylate hydrochloride are also unclear . Future research will hopefully shed light on these aspects.
Result of Action
The molecular and cellular effects of Methyl 8-aminobicyclo[4.2.0]octane-7-carboxylate hydrochloride’s action are currently unknown . Understanding these effects is essential for determining the potential therapeutic uses of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 8-aminobicyclo[4.2.0]octane-7-carboxylate hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material containing all the required stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used can vary depending on the desired application and the scale of production.
Chemical Reactions Analysis
Types of Reactions
Methyl 8-aminobicyclo[4.2.0]octane-7-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, can vary depending on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols or amines, and substitution reactions may result in various substituted derivatives.
Scientific Research Applications
Methyl 8-aminobicyclo[4.2.0]octane-7-carboxylate hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Employed in the study of enzyme mechanisms and as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products
Comparison with Similar Compounds
Similar Compounds
Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate: Another bicyclic compound with similar structural features but different chemical properties and applications.
8-azabicyclo[3.2.1]octane derivatives: Compounds with a similar core structure but varying functional groups, leading to different reactivity and applications.
Uniqueness
Methyl 8-aminobicyclo[4.2.0]octane-7-carboxylate hydrochloride is unique due to its specific bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various scientific and industrial applications, where its specific reactivity and binding properties are advantageous.
Properties
IUPAC Name |
methyl 8-aminobicyclo[4.2.0]octane-7-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c1-13-10(12)8-6-4-2-3-5-7(6)9(8)11;/h6-9H,2-5,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUKNTMVUTWRXME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CCCCC2C1N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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